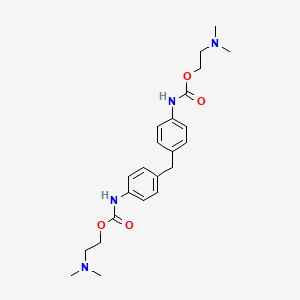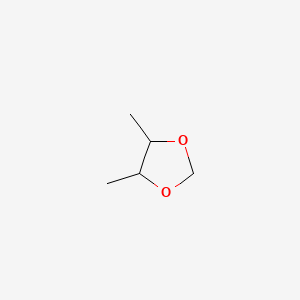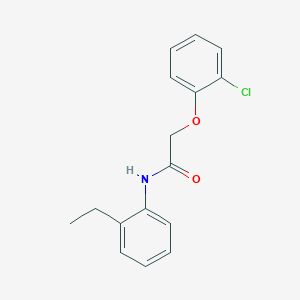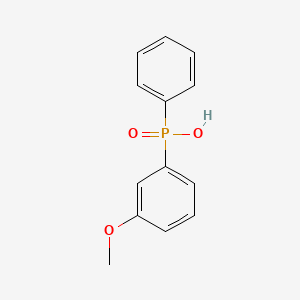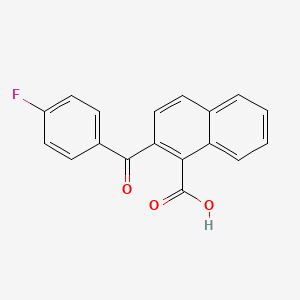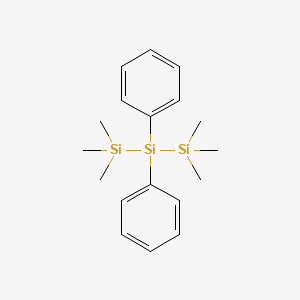
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, also known as Tris(trimethylsilyl)silane, is an organosilicon compound. It is widely used in organic synthesis due to its unique properties as a radical reducing agent. The compound has a molecular formula of C9H28Si4 and a molecular weight of 248.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, can be synthesized through the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes distillation and purification steps to remove any impurities .
化学反応の分析
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .
科学的研究の応用
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:
作用機序
The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
類似化合物との比較
Similar Compounds
Trisilane, 1,1,1,3,3,3-hexamethyl-2-trimethylsilyl-: Another organosilicon compound with similar reducing properties.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is unique due to its high reactivity and versatility in various chemical reactions. Its ability to generate silicon-centered radicals makes it a valuable reagent in organic synthesis .
特性
CAS番号 |
18549-83-2 |
|---|---|
分子式 |
C18H28Si3 |
分子量 |
328.7 g/mol |
IUPAC名 |
diphenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChIキー |
JJJKROZNVLOJHB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
